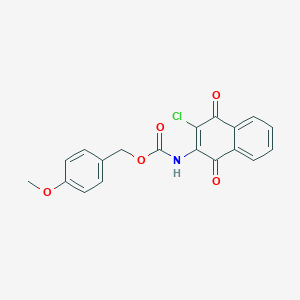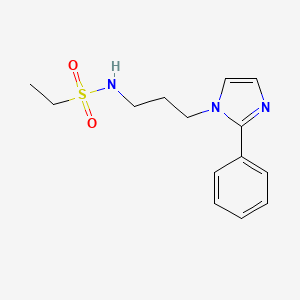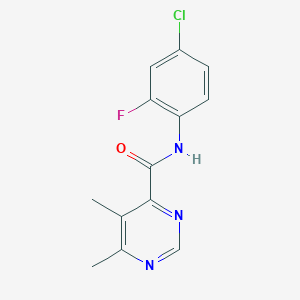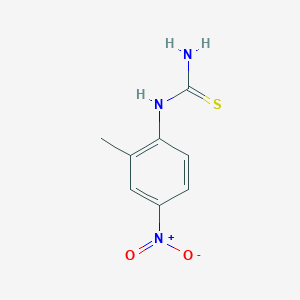![molecular formula C17H15Cl2NO2 B2730981 7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326874-65-0](/img/structure/B2730981.png)
7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, abbreviated as 7-C4-2-(4-CPE)-4,5-DHBX-3(2H)-O, is a synthetic compound belonging to the family of benzoxazepines. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This compound has been studied for its potential use in treating Alzheimer’s disease and other neurological disorders.
Scientific Research Applications
Crystal Structure and Molecular Configuration
The structural analysis of related compounds reveals insights into their crystal structure and molecular configurations. For instance, the study on the crystal structure of a related tricyclic heterocycle highlights the compound's unique conformations and interactions within the crystal lattice, emphasizing the importance of these structural features in understanding the compound's chemical behavior (Xianjun Liu et al., 2000). Similarly, another study on aryl-substituted tetrahydro-1,4-epoxy-1-benzazepines discusses the hydrogen-bonded structures in two or three dimensions, indicating the influence of peripheral substituents on molecular configuration and supramolecular aggregation (S. L. Gómez et al., 2008).
Biological Activities
Research into the biological activities of related compounds has provided insights into their potential therapeutic applications. For example, compounds structurally similar to 7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one have been synthesized and evaluated for their dopaminergic activity, indicating their potential as central and peripheral dopamine receptor agonists (F. R. Pfeiffer et al., 1982). Another study on the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues demonstrates the compound's role in exploring the structure-activity relationships of dopamine receptor ligands (R. Gentles et al., 1991).
Electrochemical and Computational Studies
Electrochemical and computational studies on triazepines carboxylate compounds, closely related to the chemical structure of interest, explore their corrosion inhibition properties on mild steel, suggesting potential industrial applications (K. Alaoui et al., 2018). These studies contribute to our understanding of the compound's behavior in different environments and its potential as a corrosion inhibitor.
Vibrational Spectroscopy
Vibrational spectroscopic analysis, such as FT-IR and FT-Raman, along with quantum mechanical studies on related compounds, provide valuable information on their molecular structure, electronic properties, and potential biological activity. For example, a study on 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4] diazepine explores its spectroscopic properties and biological activity potential through molecular docking studies (Tintu K. Kuruvilla et al., 2018).
properties
IUPAC Name |
7-chloro-4-[2-(4-chlorophenyl)ethyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-14-3-1-12(2-4-14)7-8-20-10-13-9-15(19)5-6-16(13)22-11-17(20)21/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOLPCXSCYFEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730899.png)
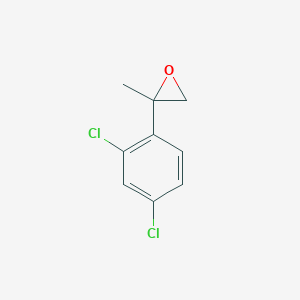
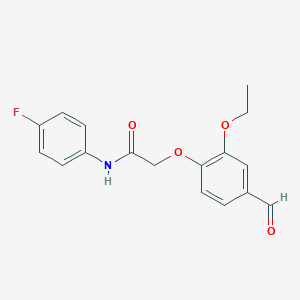
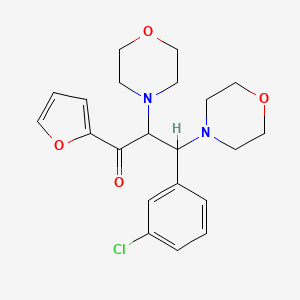
![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2730907.png)
![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2730908.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)
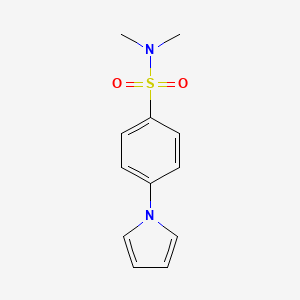
![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)
